5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a meta-tolyl substituent at the 5-position. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the m-tolyl group. One common method involves the cyclization of appropriate precursors under specific conditions:
Cyclization Reaction: The cyclization of 2-aminopyridine with an appropriate alkyne or nitrile can form the pyrrolo[2,3-b]pyridine core. This reaction often requires a catalyst such as palladium or copper and is carried out under inert atmosphere conditions.
Introduction of m-Tolyl Group: The m-tolyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid derivative of m-toluene with a halogenated pyrrolo[2,3-b]pyridine intermediate in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more cost-effective catalysts and reagents is considered to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced aromatic rings, amines.
Substitution: Halogenated derivatives, nitro derivatives, alkylated derivatives.
Scientific Research Applications
5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly those targeting kinases and other enzymes involved in disease pathways.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including proteins and nucleic acids, to understand its potential therapeutic effects.
Chemical Biology: It is used as a probe to study biological processes and pathways, providing insights into cellular mechanisms.
Mechanism of Action
The mechanism of action of 5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with a para-tolyl group instead of a meta-tolyl group.
5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with an ortho-tolyl group instead of a meta-tolyl group.
5-phenyl-1H-pyrrolo[2,3-b]pyridine: Similar structure with a phenyl group instead of a tolyl group.
Uniqueness
The uniqueness of 5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine lies in the position of the tolyl group, which can influence its electronic properties and interactions with biological targets. The meta-tolyl group provides a distinct steric and electronic environment compared to the ortho and para isomers, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
5-(3-methylphenyl)-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-3-2-4-11(7-10)13-8-12-5-6-15-14(12)16-9-13/h2-9H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKORHXREXTMRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C3C(=C2)C=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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